Einecs 299-088-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of isononanoic acid, compound with 2-(diethylamino)ethanol (1:1), involves the reaction of isononanoic acid with 2-(diethylamino)ethanol in a 1:1 molar ratio. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Isononanoic acid, compound with 2-(diethylamino)ethanol (1:1), undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
Isononanoic acid, compound with 2-(diethylamino)ethanol (1:1), has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Wirkmechanismus
The mechanism of action of isononanoic acid, compound with 2-(diethylamino)ethanol (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Isononanoic acid, compound with 2-(diethylamino)ethanol (1:1), can be compared with other similar compounds, such as:
Isononanoic acid: A carboxylic acid used in the production of esters and lubricants.
Eigenschaften
CAS-Nummer |
93843-10-8 |
---|---|
Molekularformel |
C15H33NO3 |
Molekulargewicht |
275.43 g/mol |
IUPAC-Name |
2-(diethylamino)ethanol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C6H15NO/c1-8(2)6-4-3-5-7-9(10)11;1-3-7(4-2)5-6-8/h8H,3-7H2,1-2H3,(H,10,11);8H,3-6H2,1-2H3 |
InChI-Schlüssel |
JSBARRVPDWPZCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCO.CC(C)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.